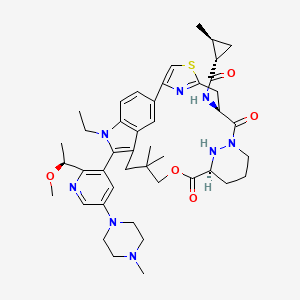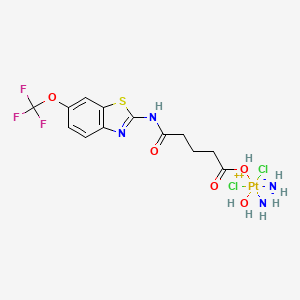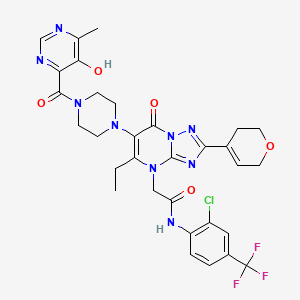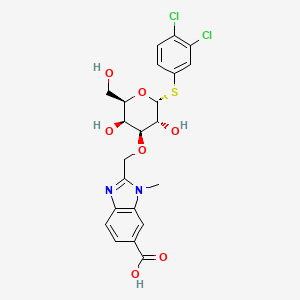
Galectin-8N-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galectin-8N-IN-1 is a selective inhibitor of the N-terminal carbohydrate recognition domain of galectin-8, a member of the galectin family of glycan-binding proteins. Galectin-8 is involved in various physiological and pathological processes, including cell adhesion, migration, proliferation, and apoptosis. It has two carbohydrate recognition domains, the N-terminal and the C-terminal, which are connected by a linker peptide .
Preparation Methods
The synthesis of Galectin-8N-IN-1 involves the incorporation of specific structural motifs into galactoside derivatives under robust reaction conditions. One method includes the use of quinoline, indolizine, and coumarin structures. These structures are incorporated into galactoside derivatives through straightforward synthetic routes, which involve robust reaction conditions . The preparation of this compound typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes .
Chemical Reactions Analysis
Galectin-8N-IN-1 undergoes various chemical reactions, including binding interactions with specific glycans. The compound exhibits high affinity for sulfated and sialylated glycans, particularly NeuAcα2,3Lac . The binding interactions are mediated by multiple weak interactions between different fragments of the glycan and the carbohydrate recognition domain subsites. These interactions are crucial for the compound’s inhibitory activity .
Scientific Research Applications
Galectin-8N-IN-1 has significant scientific research applications, particularly in the fields of cancer biology, immunology, and cell biology. It is used to study the role of galectin-8 in tumor progression, angiogenesis, and immune response . The compound has been shown to inhibit the migration and proliferation of glioblastoma cells, prevent apoptosis, and promote directional migration in cancerous cells . Additionally, this compound is used to investigate the regulation of autophagy and its implications in various diseases, including cancer and inflammatory disorders .
Mechanism of Action
The mechanism of action of Galectin-8N-IN-1 involves its selective binding to the N-terminal carbohydrate recognition domain of galectin-8. This binding inhibits the interaction of galectin-8 with its ligands, thereby modulating various cellular processes. Galectin-8 interacts with the mechanistic target of rapamycin (mTOR) regulatory system, causing its inactivation and dissociation from damaged lysosomes . This interaction plays a crucial role in autophagy regulation and immune response .
Comparison with Similar Compounds
Galectin-8N-IN-1 is unique in its selective inhibition of the N-terminal carbohydrate recognition domain of galectin-8. Similar compounds include inhibitors of other galectins, such as galectin-1, galectin-3, and galectin-9. For example, tricyclic carbohydrate-benzene hybrids have been reported as selective inhibitors of galectin-1 and galectin-8N . Quinoline-galactose hybrids also exhibit high affinity for galectin-8N and other galectins . this compound stands out due to its specificity and high affinity for the N-terminal domain of galectin-8, making it a valuable tool for studying the biological functions of this protein.
Properties
Molecular Formula |
C22H22Cl2N2O7S |
|---|---|
Molecular Weight |
529.4 g/mol |
IUPAC Name |
2-[[(2R,3R,4S,5S,6R)-2-(3,4-dichlorophenyl)sulfanyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxymethyl]-3-methylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C22H22Cl2N2O7S/c1-26-15-6-10(21(30)31)2-5-14(15)25-17(26)9-32-20-18(28)16(8-27)33-22(19(20)29)34-11-3-4-12(23)13(24)7-11/h2-7,16,18-20,22,27-29H,8-9H2,1H3,(H,30,31)/t16-,18+,19-,20+,22-/m1/s1 |
InChI Key |
FKJDXCHMRVVEIN-DIINWTLSSA-N |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)C(=O)O)N=C1CO[C@H]3[C@H]([C@H](O[C@@H]([C@@H]3O)SC4=CC(=C(C=C4)Cl)Cl)CO)O |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)O)N=C1COC3C(C(OC(C3O)SC4=CC(=C(C=C4)Cl)Cl)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


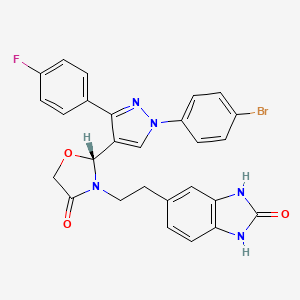
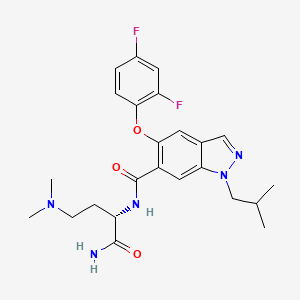

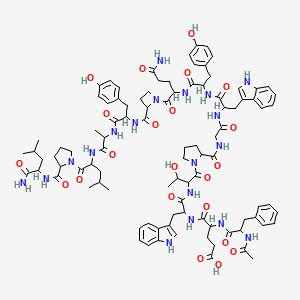

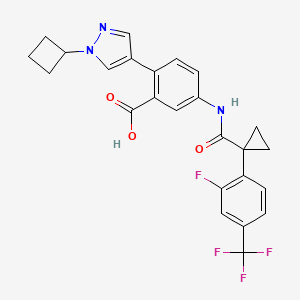
![6-(1,1-difluoroethyl)-N-[2-[4-[[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-methoxyindazol-5-yl]pyridine-2-carboxamide](/img/structure/B10857891.png)

![N-(6-amino-5-methylpyridin-3-yl)-2-[(2R,5S)-2-(1,3-benzothiazol-5-yl)-5-methylpiperidin-1-yl]-2-oxoacetamide](/img/structure/B10857904.png)
